1-(4-acetylpiperazin-1-yl)-2-(2-phenyl-1H-indol-1-yl)ethanone is a complex organic compound characterized by its unique structural components, which include a piperazine ring and an indole moiety. This compound is of interest in various fields, particularly medicinal chemistry, due to its potential biological activities.
The compound can be synthesized through various chemical reactions involving readily available starting materials. It is often studied in the context of drug development and synthetic organic chemistry.
This compound falls under the category of heterocyclic compounds, specifically those containing both nitrogen and carbon atoms in their rings. It is also classified as an indole derivative due to the presence of the indole structure, which is known for its diverse biological activities.
The synthesis of 1-(4-acetylpiperazin-1-yl)-2-(2-phenyl-1H-indol-1-yl)ethanone typically involves several steps:
The reaction conditions typically require controlled temperatures and specific solvent systems to optimize yields and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
The molecular formula for 1-(4-acetylpiperazin-1-yl)-2-(2-phenyl-1H-indol-1-yl)ethanone is .
Property | Data |
---|---|
Molecular Weight | 398.48 g/mol |
IUPAC Name | 1-(4-acetylpiperazin-1-yl)-2-(2-phenyl-1H-indol-1-yl)ethanone |
InChI | InChI=1S/C23H26N4O2/c24-21(27)19-15-16(18)20(22(19)25)23(28)26(29)30/h15-18H,24H2,1H3 |
InChI Key | YZZHHIQISFBOIT-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)N1CCN(CC1)C(=O)C2=C(C=CC=C2)C3=CC=CC=C3 |
The compound can participate in various chemical reactions due to its functional groups:
Reactions are typically conducted under controlled conditions to prevent side reactions and ensure high selectivity towards the desired product.
The mechanism of action for 1-(4-acetylpiperazin-1-yl)-2-(2-phenyl-1H-indol-1-yl)ethanone involves its interaction with specific biological targets, potentially including receptors or enzymes relevant in pharmacological pathways.
Research indicates that compounds with similar structures may exhibit activities such as anti-cancer effects or modulation of neurotransmitter systems, suggesting that this compound could have therapeutic potential.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1